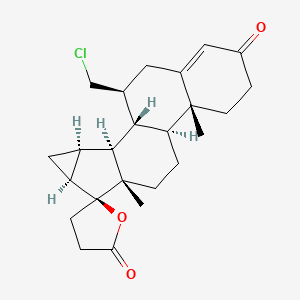![molecular formula C3H6O3 B583804 D-[2-2H]Glyceraldehyde CAS No. 478529-64-5](/img/structure/B583804.png)
D-[2-2H]Glyceraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[2-2H]Glyceraldehyde is a deuterium-labeled form of D-glyceraldehyde, a simple sugar and the simplest aldose (aldehyde sugar). It is a triose, meaning it contains three carbon atoms. The deuterium labeling at the second carbon atom makes it a valuable compound for various scientific studies, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-[2-2H]Glyceraldehyde can be synthesized through several methods. One common approach involves the oxidation of glycerol using hydrogen peroxide in the presence of a ferrous salt as a catalyst . Another method includes the oxidative cleavage of the bis(acetal) of mannitol to produce its cyclohexylidene acetal, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process often includes the use of deuterium oxide (heavy water) to introduce the deuterium atom at the desired position.
Análisis De Reacciones Químicas
Types of Reactions: D-[2-2H]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: D-glyceric acid.
Reduction: Glycerol.
Substitution: Various substituted glyceraldehydes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-[2-2H]Glyceraldehyde has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-[2-2H]Glyceraldehyde involves its participation in metabolic pathways. In glycolysis, it is phosphorylated to form D-glyceraldehyde-3-phosphate, which is then further metabolized to produce energy . The deuterium labeling allows researchers to trace its metabolic fate and study the kinetics of these processes.
Comparación Con Compuestos Similares
D-Glyceraldehyde: The non-deuterated form, which is widely used as a reference compound in stereochemistry.
L-Glyceraldehyde: The enantiomer of D-glyceraldehyde, which is not commonly found in nature.
Dihydroxyacetone: Another triose that is structurally similar but differs in its functional groups.
Uniqueness: D-[2-2H]Glyceraldehyde is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying reaction mechanisms. The presence of deuterium can also affect the reaction kinetics, providing valuable insights into the behavior of similar compounds under different conditions .
Propiedades
IUPAC Name |
(2R)-2-deuterio-2,3-dihydroxypropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-YJTYNXSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
